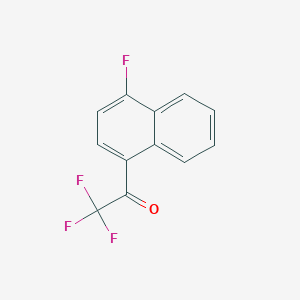

1-(4-Fluoronaphthyl) trifluoromethyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(4-Fluoronaphthyl) trifluoromethyl ketone" is a fluorinated ketone, which is a class of compounds that have garnered significant interest in various fields such as drug discovery. The presence of fluorine atoms in a molecule can drastically alter its physical, chemical, and biological properties, making such compounds valuable in the development of pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of trifluoromethyl ketones, which are structurally related to "1-(4-Fluoronaphthyl) trifluoromethyl ketone," can be achieved through several methods. One approach involves the fluoroarene-mediated trifluoromethylation of carboxylic acids, which is a safe, metal-free process that operates under mild conditions without the need for external additives . Another method utilizes 1,1-bis(dimethylamino)-2,2,2-trifluoroethane as a synthetic equivalent for trifluoroacetaldehyde in condensation reactions with ketones . Additionally, trifluoromethylation of ketones and sulfonyl fluorides can be catalyzed by a superbase system using fluoroform (HCF3) . These methods highlight the diverse synthetic routes available for the production of trifluoromethyl ketones.

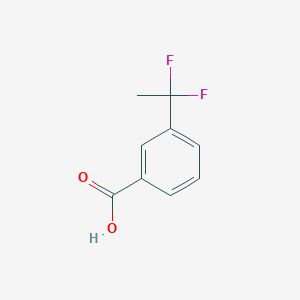

Molecular Structure Analysis

The molecular structure of trifluoromethyl ketones is characterized by the presence of a trifluoromethyl group attached to the carbonyl carbon. This group is highly electronegative, which can influence the reactivity and stability of the molecule. The electron-deficient nature of the fluoroarene used in the synthesis of such ketones suggests that the trifluoromethyl group can activate the acid group and facilitate the generation of the fluoride source in situ .

Chemical Reactions Analysis

Trifluoromethyl ketones can participate in various chemical reactions due to their unique structural features. For instance, they can be used as starting materials for the synthesis of heterocycles, enones, enaminones, and chelate complexes . They can also undergo nucleophilic trifluoromethylation of esters under specific conditions to form biologically attractive trifluoromethyl ketones . Photocatalytic hydrofluoroalkylation of alkynes with concurrent vicinal acylation is another reaction that can lead to the formation of fluoroalkylated cyclic ketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl ketones are influenced by the trifluoromethyl group, which imparts high electronegativity and lipophilicity to the molecule. These properties can enhance the biological activity of the compounds and their ability to cross biological membranes. The stability of these compounds can be affected by the presence of substituents, as seen in the case of phenylsulfur trifluorides, which exhibit high thermal stability and resistance to hydrolysis . The trifluoromethyl group also contributes to the acidity of the alpha-hydrogens adjacent to the carbonyl, which can affect the reactivity in condensation and addition reactions .

Wissenschaftliche Forschungsanwendungen

Properties, Preparation, and Application of TFMKs

TFMKs, including 1-(4-Fluoronaphthyl) trifluoromethyl ketone, are highly valuable in synthetic chemistry, particularly in the development of fluorinated pharmacons. They are recognized for their unique properties and serve as key intermediates in medicinal chemistry (Kelly, Mercadante, & Leadbeater, 2013).

Inhibition of Hydrolytic Enzymes

Fluoro ketones, a group to which 1-(4-Fluoronaphthyl) trifluoromethyl ketone belongs, have been studied for their role as inhibitors of hydrolytic enzymes. This has implications in understanding biochemical pathways and developing pharmaceutical agents (Gelb, Svaren, & Abeles, 1985).

Synthetic Applications in Organocatalysis

The use of 1-(4-Fluoronaphthyl) trifluoromethyl ketone in synthetic chemistry is exemplified by its role in organocatalyzed trifluoromethylation. This method allows for the conversion of aryl and alkyl ketones into α-trifluoromethyl carbinols, highlighting its utility in creating complex fluorinated structures (Okusu et al., 2015).

Fluorescence Characteristics for Quantitative Measurements

1-(4-Fluoronaphthyl) trifluoromethyl ketone's derivatives show potential in fluorescence applications. Studies on perfluorinated ketones indicate their suitability for quantitative concentration measurements due to their strong emission and near-linear response of fluorescence intensity with concentration (Roy, Gustavsson, & Segal, 2011).

Role in Photoredox-Catalyzed Synthesis

Photoredox catalysis using trifluoromethyl ketones, including 1-(4-Fluoronaphthyl) trifluoromethyl ketone, is an emerging field in organic synthesis. This method facilitates the synthesis of α-trifluoromethylated ketones from aromatic alkenes, representing an efficient approach to incorporating trifluoromethyl groups into organic compounds (Tomita et al., 2014).

Safety And Hazards

While specific safety and hazard information for 1-(4-Fluoronaphthyl) trifluoromethyl ketone is not available, general safety measures for handling such compounds include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-1-(4-fluoronaphthalen-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F4O/c13-10-6-5-9(11(17)12(14,15)16)7-3-1-2-4-8(7)10/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOOFZZWESGTEOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2F)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630358 |

Source

|

| Record name | 2,2,2-Trifluoro-1-(4-fluoronaphthalen-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluoronaphthyl) trifluoromethyl ketone | |

CAS RN |

664364-14-1 |

Source

|

| Record name | 2,2,2-Trifluoro-1-(4-fluoronaphthalen-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride](/img/structure/B1322790.png)

![6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1322818.png)